4-(5-fluoro-1H-indol-3-yl)butanamide
Description
Historical Context of Indole (B1671886) Alkaloids and Synthetic Analogs in Biological Research
The indole scaffold is a privileged structure in medicinal chemistry, renowned for its presence in a vast array of biologically active compounds. nih.govmdpi.com Historically, the significance of indole alkaloids was first recognized through their isolation from natural sources and their use in traditional medicine. wikipedia.orgwikipedia.org For instance, extracts from the plant Rauwolfia serpentina, containing the indole alkaloid reserpine, were used in India for centuries as an antihypertensive and antipsychotic agent. wikipedia.orgnih.gov The first indole alkaloid to be isolated was strychnine (B123637) in 1818 by Pierre Joseph Pelletier and Joseph Bienaimé Caventou. wikipedia.org
The structural elucidation of these natural products paved the way for the synthesis of a multitude of indole derivatives. The indole moiety is a core component of the essential amino acid tryptophan, which serves as a biochemical precursor to neurotransmitters like serotonin (B10506) and the hormone melatonin (B1676174), highlighting its fundamental role in mammalian physiology. nih.govnih.gov This has inspired the development of numerous synthetic indole-based drugs. The versatility of the indole ring allows it to mimic endogenous molecules and interact with a wide range of biological targets, leading to its incorporation into drugs with diverse therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer agents. mdpi.commdpi.comresearchgate.net
Significance of the Butanamide Moiety in Bioactive Compound Design and Recognition
The butanamide moiety, a four-carbon chain terminating in a primary amide, plays a crucial role in the design of bioactive compounds. The amide functional group is a cornerstone of peptide chemistry and is prevalent in many pharmaceutical agents. Its significance lies in its structural rigidity and its capacity to act as both a hydrogen bond donor and acceptor, which are critical for molecular recognition and binding to biological targets such as proteins and enzymes. nih.gov
Academic Rationale for Investigating Fluoro-Substituted Indole Butanamides in Preclinical Research
The introduction of a fluorine atom into a bioactive molecule is a well-established strategy in modern drug discovery to enhance its pharmacological properties. tandfonline.com The substitution of hydrogen with fluorine, a bioisosteric replacement, can lead to profound changes in a molecule's biological activity due to fluorine's unique properties. tandfonline.comu-tokyo.ac.jp Fluorine is the most electronegative element, and its presence can alter the acidity or basicity of nearby functional groups, influencing how the molecule interacts with its biological target. selvita.comnih.gov
Specifically, in the context of indole derivatives, fluorination can offer several advantages. The carbon-fluorine bond is stronger than a carbon-hydrogen bond, which can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound. cambridgemedchemconsulting.com Furthermore, the introduction of fluorine can modulate the lipophilicity of the molecule, which can affect its absorption, distribution, and ability to cross biological membranes. tandfonline.com Fluorine substitution can also enhance binding affinity to target proteins through various non-covalent interactions. tandfonline.com Given the proven track record of fluorination in improving the drug-like properties of therapeutic agents, the investigation of fluoro-substituted indole butanamides like "4-(5-fluoro-1H-indol-3-yl)butanamide" is a rational approach in the search for novel and more effective therapeutic candidates. nih.govresearchgate.net
Data Tables
Table 1: Key Chemical Moieties and Their Significance
| Moiety | Significance in Bioactive Compound Design |
|---|---|
| Indole | Privileged scaffold, present in many natural and synthetic bioactive compounds. Mimics endogenous molecules and interacts with a wide range of biological targets. nih.govnih.gov |
| Butanamide | Provides a flexible spacer and hydrogen bonding capabilities, crucial for molecular recognition and binding affinity. Influences physicochemical properties like solubility. nih.govnih.gov |
| Fluorine | Enhances metabolic stability, modulates lipophilicity and pKa, and can increase binding affinity to target proteins through bioisosteric replacement of hydrogen. tandfonline.comtandfonline.comcambridgemedchemconsulting.com |
Table 2: Properties of "this compound" and its Constituent Parts
| Component | Key Properties and Rationale for Inclusion |
|---|---|
| 5-Fluoro-1H-indole | The indole core provides the foundational structure for biological activity. The fluorine at the 5-position is intended to enhance metabolic stability and binding interactions. tandfonline.comcambridgemedchemconsulting.com |
| Butanamide Side Chain at Position 3 | The alkyl chain offers conformational flexibility, allowing the molecule to adapt to the binding site. The terminal amide group provides key hydrogen bonding interactions for target recognition. nih.gov |
Structure
3D Structure
Properties
Molecular Formula |
C12H13FN2O |
|---|---|
Molecular Weight |
220.24 g/mol |
IUPAC Name |
4-(5-fluoro-1H-indol-3-yl)butanamide |
InChI |
InChI=1S/C12H13FN2O/c13-9-4-5-11-10(6-9)8(7-15-11)2-1-3-12(14)16/h4-7,15H,1-3H2,(H2,14,16) |
InChI Key |
JJHSQHURQRBAQA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CCCC(=O)N |
Origin of Product |
United States |
Comprehensive Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Investigations
Systematic Exploration of Substituent Effects on Biological Activity within the 5-Fluoroindole (B109304) Framework
The 5-fluoroindole scaffold serves as a key pharmacophore in numerous biologically active compounds. Systematic modifications to this core structure have revealed critical insights into the electronic, steric, and hydrophobic requirements for optimal target interaction.
Impact of Fluorination on the Indole (B1671886) Ring System's Electronic and Steric Properties
The introduction of a fluorine atom at the C-5 position of the indole ring significantly alters the molecule's physicochemical properties, which can profoundly impact its biological activity. tandfonline.com Fluorine is the most electronegative element, and its presence can modulate the acidity or basicity of nearby functional groups. tandfonline.com This electronic perturbation can influence how the molecule interacts with its biological target.
From a steric perspective, fluorine is only slightly larger than a hydrogen atom, meaning its substitution is expected to cause minimal steric disruption to the compound's binding mode. tandfonline.com This allows for the exploration of electronic effects without significant changes in molecular size and shape. The carbon-fluorine bond is also very strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. tandfonline.comnih.gov This increased stability can lead to a longer biological half-life and improved pharmacokinetic profiles. tandfonline.com
The strategic placement of fluorine can also enhance binding affinity to target proteins. tandfonline.com Increased lipophilicity is another common consequence of fluorination, which can improve a compound's ability to permeate biological membranes. capes.gov.br However, a delicate balance must be maintained, as excessive lipophilicity can lead to decreased solubility and other undesirable properties. tandfonline.com
Role of Butanamide Chain Length and Functional Group Modifications on Target Binding
The butanamide side chain of 4-(5-fluoro-1H-indol-3-yl)butanamide plays a pivotal role in its interaction with biological targets. The length and composition of this alkyl chain can significantly influence binding affinity. For some melatonin (B1676174) receptor agonists with an indole core, increasing the carbon chain length between the indole N-1 position and a phenyl group from one to three carbons led to a decrease in binding affinity. researchgate.net Conversely, for other melatonin analogs, a chain length of three carbons (n=3) between a phenyl ring and an amide group showed maximum binding affinity. researchgate.net
Modifications to the amide functional group itself also have a substantial impact. For instance, in a series of indole analogs of melatonin, replacing the methyl group of the amide with longer alkyl chains, such as ethyl and propyl, resulted in an increase in binding affinity, while a butyl chain led to a decrease. researchgate.net These findings highlight the specific spatial requirements of the binding pocket and the importance of the side chain's length and flexibility in achieving optimal orientation for interaction. The carboxamide group is also noted as being important for the inhibitory activity of certain indole derivatives against enzymes like ZVpro. nih.gov
Influence of Indole Nitrogen (N1) Substitutions on Receptor Interactions
Substitution at the indole nitrogen (N1) position offers another avenue for modulating the pharmacological profile of 5-fluoroindole derivatives. The nature of the substituent at this position can dramatically alter a compound's affinity and efficacy at its target receptor.
For example, in a series of noroxymorphindole derivatives, various N-alkyl and N-alkenyl substituents were examined for their effect on opioid receptor affinity and selectivity. nih.gov All the synthesized compounds in this series acted as opioid antagonists, and several N-substituted derivatives were found to be more selective for the mu/delta opioid receptors than the reference compound, naltrindole. nih.gov Specifically, the N-2-methylallylnoroxymorphindole analog demonstrated significantly higher selectivity in receptor binding assays. nih.gov This indicates that even small modifications at the N1 position can have a profound impact on the ligand-receptor interaction, influencing both binding affinity and functional activity.
Computational Chemistry and Molecular Modeling in SAR/SMR Elucidation
Computational methods are indispensable tools for elucidating the SAR and SMR of novel compounds, providing insights that guide the design of more effective molecules.
Molecular Docking Studies for Ligand-Target Interaction Prediction
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the binding site and the key interactions that stabilize the ligand-receptor complex. nih.govnih.gov These studies are instrumental in understanding the binding modes of 5-fluoroindole derivatives.
For instance, in the development of α-glucosidase inhibitors based on a 5-fluoro-2-oxindole core, molecular docking was used to investigate the interaction between the most active compounds and the active pocket of the enzyme. nih.govresearchgate.net Similarly, docking studies have been employed to elucidate the binding of indole derivatives to various other targets, including the SARS 3CLpro enzyme and the HCV NS3 helicase. nih.govnih.gov These computational analyses can reveal crucial hydrogen bonding, hydrophobic interactions, and other non-covalent interactions that are essential for high-affinity binding.
Table 1: Examples of Molecular Docking Applications in Drug Design
| Compound Class | Target Protein | Key Findings from Docking |
|---|---|---|
| 5-fluoro-2-oxindole derivatives | α-glucosidase | Revealed interactions within the active pocket, explaining inhibitory activity. nih.govresearchgate.net |
| Isatin and indole derivatives | SARS 3CLpro | Identified hydrogen bonds and hydrophobic interactions with active site residues. nih.gov |
| Fluoroquinolones | HCV NS3 helicase | Showed interactions within the catalytic groove of the enzyme. nih.gov |
| Brassinosteroid analogs | BRI1-BAK1 complex | Explained bioactivity based on hydrophobic interactions and hydrogen bonding. mdpi.com |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that correlates the chemical structure of a series of compounds with their biological activity. researchgate.net By developing mathematical models, QSAR can predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.
3D-QSAR models, such as Comparative Molecular Similarity Index Analysis (CoMSIA), have been successfully used to predict the plasma protein binding rate of quinolone derivatives. nih.gov These models generate 3D contour maps that visualize the regions around a molecule where certain physicochemical properties (e.g., steric bulk, hydrophobicity, electrostatic charge) are predicted to enhance or diminish biological activity. mdpi.com Such models have also been applied to predict other properties like genotoxicity, bioconcentration, and photodegradation of fluoroquinolone derivatives. mdpi.com
Table 2: Key Parameters in QSAR Models
| QSAR Model Type | Input Data | Output | Application Example |
|---|---|---|---|
| 3D-QSAR (CoMSIA) | Structural parameters of quinolones | Predicted plasma protein binding rate (logfb) | Designing fluoroquinolone derivatives with lower plasma protein binding. nih.gov |
| HQSAR | Structural fragments | Predicted genotoxicity (pLOEC) | Evaluating the genotoxicity of trovafloxacin (B114552) derivatives. mdpi.com |
| 3D-QSAR | Molecular descriptors | Predicted bioconcentration (logKow) and photodegradability (logt1/2) | Assessing the environmental friendliness of quinolone derivatives. mdpi.com |
Molecular Dynamics Simulations for Conformational Analysis and Binding Dynamics
There is currently no published research detailing molecular dynamics (MD) simulations performed on this compound. Such studies would be invaluable for understanding its conformational preferences in different solvent environments and for elucidating the dynamics of its interaction with potential biological targets.
MD simulations could provide insights into:
The flexibility of the butanamide side chain.
The preferred orientation of the indole ring.
The stability of potential binding poses within a protein active site.
The energetic contributions of various residues to the binding affinity.
Without such studies, the conformational landscape and the dynamic nature of this compound's interactions remain speculative.
Biophysical Characterization of Compound-Target Interactions (e.g., binding kinetics, reversibility/irreversibility profile)
There is no available biophysical data characterizing the interaction of this compound with any specific biological target. Techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Biolayer Interferometry (BLI) are essential for determining key parameters of a compound-target interaction.
Should such studies be conducted, they would aim to establish:
Binding Kinetics: The association (kon) and dissociation (koff) rate constants, which describe the speed at which the compound binds to and dissociates from its target. The equilibrium dissociation constant (KD), a measure of binding affinity, would also be determined.
Reversibility/Irreversibility Profile: Experiments would clarify whether the compound forms a covalent, irreversible bond with its target or if it binds reversibly. This has significant implications for its mechanism of action and potential duration of effect.
The following table outlines the type of data that would be generated from such biophysical studies; however, it is important to reiterate that this data is currently unavailable for this compound.
| Parameter | Description | Data (Hypothetical) |
| kon (M-1s-1) | Association rate constant | Not Available |
| koff (s-1) | Dissociation rate constant | Not Available |
| KD (M) | Equilibrium dissociation constant (koff/kon) | Not Available |
| Binding Reversibility | Nature of the compound-target interaction | Not Available |
Future research is required to explore these critical aspects of this compound's pharmacological profile.
Pharmacological Characterization in in Vitro and Ex Vivo Preclinical Models
Cellular Assays for Target Engagement and Pathway Modulation
Enzyme Inhibition Assays in Cell Lysates and Recombinant Systems
There is no available information from enzyme inhibition assays conducted in either cell lysates or with recombinant enzyme systems for 4-(5-fluoro-1H-indol-3-yl)butanamide. Studies on related indole (B1671886) compounds have shown that the indole nucleus can be a scaffold for enzyme inhibitors, including myeloperoxidase (MPO) nih.govresearchgate.netnih.gov. However, the specific inhibitory activity and potency of this compound against any enzymatic target have not been reported.
Cell-Based Functional Assays (e.g., cellular MPO activity, signaling pathway activation)
No data from cell-based functional assays for this compound are present in the public domain. Consequently, its effects on cellular MPO activity or its ability to modulate specific signaling pathways remain unknown. For context, other indole derivatives have been shown to inhibit the production of nitric oxide (NO) in macrophage cell lines, a key marker of inflammatory pathway activation tandfonline.comrsc.org.
Cellular Efficacy in Disease Models (e.g., anti-proliferative activity in cancer cell lines, anti-inflammatory responses)
The cellular efficacy of this compound in disease models has not been documented. There are no published studies detailing its anti-proliferative activity against cancer cell lines or its anti-inflammatory responses in cellular models. The broader family of indole derivatives has demonstrated significant anti-proliferative effects across various cancer cell lines, with some compounds showing potent activity nih.govnih.govmdpi.comresearchgate.net. Similarly, various fluorinated indole-related structures have been investigated for their anti-inflammatory properties mdpi.com. Without specific experimental data, the potential of this compound in these areas is purely speculative.
Organ-Level and Tissue-Based Pharmacological Studies
Information regarding the pharmacological effects of this compound at the organ or tissue level is not available. There are no reports of studies using ex vivo tissue perfusion models or primary cell culture systems to validate its targets or assess its pharmacological activity.
Preclinical Efficacy Assessment in Disease Models Non Clinical
In Vitro Disease Models for Initial Efficacy Screening
No publicly accessible research data details the use of in vitro disease models to screen for the initial efficacy of 4-(5-fluoro-1H-indol-3-yl)butanamide.
In Vivo Animal Models of Disease
There is currently no published data on the evaluation of this compound in any in vivo animal models of disease. The following subsections outline the specific areas where no information was found.
Models of Cardiovascular Pathologies
No studies were found that investigated the effects of this compound in animal models of cardiovascular pathologies, including but not limited to, heart failure with preserved ejection fraction.
Oncological Models
Information regarding the assessment of this compound in oncological models, such as tumor xenograft studies, is not available in the public scientific literature.
Neuropharmacological Models
There are no documented studies on the neuropharmacological activity of this compound, including its potential anticonvulsant properties in relevant animal models.
Metabolic and Pharmacokinetic Profiles in Non Human Biological Systems
In Vivo Pharmacokinetics in Animal Models (e.g., absorption, distribution, excretion, biotransformation pathways, plasma half-life in animals)
Without specific data from experimental studies on "4-(5-fluoro-1H-indol-3-yl)butanamide," any attempt to generate the requested content would be speculative and would not adhere to the required standards of scientific accuracy and evidence-based reporting.
Advanced Analytical Methodologies for Research and Discovery
Chromatographic Techniques for Compound Separation and Purity Assessment (e.g., HPLC, GC)
Chromatography is an indispensable tool for the separation and purification of chemical compounds, as well as the assessment of their purity. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most powerful and widely used chromatographic techniques in the pharmaceutical and chemical research sectors.
High-Performance Liquid Chromatography (HPLC) is particularly well-suited for the analysis of non-volatile and thermally labile compounds like 4-(5-fluoro-1H-indol-3-yl)butanamide. A typical HPLC method for purity assessment would involve a reversed-phase column, such as a C18, where the stationary phase is nonpolar. The mobile phase would likely consist of a mixture of an aqueous solvent (e.g., water with a small percentage of acid like formic or acetic acid to improve peak shape) and an organic solvent (e.g., acetonitrile (B52724) or methanol). A gradient elution, where the proportion of the organic solvent is increased over time, would likely be employed to ensure the efficient separation of the target compound from any impurities. Detection is commonly achieved using a UV detector, monitoring at a wavelength where the indole (B1671886) chromophore exhibits strong absorbance.
Gas Chromatography (GC), while generally used for volatile and thermally stable compounds, could potentially be applied to this compound, possibly after derivatization to increase its volatility and thermal stability. The amide and indole functionalities might require silylation, for example. In a GC method, the compound would be vaporized and transported through a capillary column by an inert carrier gas (e.g., helium or nitrogen). The separation is based on the compound's boiling point and its interactions with the stationary phase coated on the column walls. A flame ionization detector (FID) or a mass spectrometer (MS) could be used for detection.
Table 1: Illustrative HPLC and GC Parameters for the Analysis of this compound
| Parameter | HPLC | GC |
| Column | Reversed-phase C18, 4.6 x 150 mm, 5 µm | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm, 0.25 µm |
| Mobile Phase/Carrier Gas | A: Water + 0.1% Formic Acid, B: Acetonitrile | Helium at a constant flow rate |
| Elution/Temperature Program | Gradient: 10% B to 90% B over 20 min | Initial temp 150°C, ramp to 300°C at 10°C/min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 280 nm | Mass Spectrometry (MS) |
| Injection Volume | 10 µL | 1 µL (splitless) |
Spectroscopic Methods for Structural Elucidation and Confirmation (e.g., NMR, Mass Spectrometry, IR)
Spectroscopic techniques are pivotal for the unambiguous determination of a molecule's structure. Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy each provide a unique piece of the structural puzzle.
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H NMR would reveal the number of different types of protons, their connectivity, and their chemical environment. For instance, the protons on the butanamide side chain would appear as distinct signals, with their multiplicity (singlet, doublet, triplet, etc.) indicating the number of neighboring protons. The aromatic protons on the indole ring would resonate at a lower field (higher ppm) and their splitting patterns would be influenced by the fluorine substituent. ¹³C NMR would complement this by showing the number of different carbon environments.
Mass Spectrometry (MS) determines the molecular weight of a compound and can provide information about its structure through fragmentation patterns. For this compound, a high-resolution mass spectrum would provide the exact mass of the molecular ion, confirming its elemental composition. Fragmentation analysis (MS/MS) could reveal the loss of the butanamide side chain or other characteristic fragments, further corroborating the proposed structure.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show characteristic absorption bands for the N-H stretch of the indole and the amide, the C=O stretch of the amide, and C-H stretches of the aromatic and aliphatic portions of the molecule. The C-F bond would also exhibit a characteristic absorption in the fingerprint region.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Predicted Observations |
| ¹H NMR | Signals for aromatic protons on the indole ring, N-H proton of the indole, protons of the butanamide side chain (CH₂, CH₂, CONH₂) |
| ¹³C NMR | Resonances for aromatic carbons, carbons of the butanamide side chain, and the carbonyl carbon |
| Mass Spectrometry | Molecular ion peak corresponding to the exact mass of C₁₂H₁₃FN₂O |
| IR Spectroscopy | Characteristic absorption bands for N-H, C=O, C-H (aromatic and aliphatic), and C-F bonds |
Quantitative Analytical Techniques for Research Sample Analysis (e.g., LC-MS/MS for biological matrices)
For the quantitative analysis of this compound in complex samples, such as biological matrices (e.g., plasma, urine, tissue homogenates), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard. nih.gov This technique combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.
An LC-MS/MS method would first involve the extraction of the analyte from the biological matrix, for example, by protein precipitation or solid-phase extraction. The extracted sample is then injected into the HPLC system for separation. The eluent from the HPLC column is directed to the mass spectrometer, which is typically a triple quadrupole instrument. In the mass spectrometer, the parent ion of the target compound is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific fragment ion is monitored in the third quadrupole. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for accurate quantification even at very low concentrations. researchgate.net The use of a stable isotope-labeled internal standard is crucial for correcting for matrix effects and variations in extraction recovery and instrument response.
Table 3: Key Parameters for a Hypothetical LC-MS/MS Method
| Parameter | Description |
| Sample Preparation | Protein precipitation with acetonitrile followed by centrifugation |
| LC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in methanol |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS/MS Transition | Parent ion (M+H)⁺ → Specific fragment ion |
| Internal Standard | Deuterated this compound |
Derivatization Strategies and Design of Novel Indole Butanamide Analogs
Synthesis of Prodrugs and Targeted Delivery Systems (Conceptual Design)
Prodrug design is a valuable strategy to overcome undesirable drug properties. rsc.org For an amine-containing compound like 4-(5-fluoro-1H-indol-3-yl)butanamide, various prodrug approaches could be conceptualized to improve its solubility, permeability, or to achieve targeted delivery. mdpi.com For instance, derivatization of the amide nitrogen or the indole (B1671886) nitrogen could create linkages that are cleaved in vivo by specific enzymes at a target site, thereby releasing the active drug and minimizing off-target effects. nih.gov Targeted delivery systems, such as antibody-drug conjugates or nanoparticle formulations, could also be envisioned to direct the compound to specific tissues or cell types, enhancing efficacy and reducing systemic exposure. nih.govjchr.org
Rational Design of Analogs with Improved Potency or Selectivity
Rational drug design relies on understanding the structure-activity relationships (SAR) of a compound. rsc.orgnih.govdocumentsdelivered.com To improve the potency or selectivity of this compound, analogs could be designed by systematically modifying its structure. This would involve substitutions on the indole ring, alterations of the butanamide side chain, and exploration of different functional groups. For example, introducing substituents at various positions of the indole nucleus can significantly influence biological activity. mdpi.com The length and nature of the alkyl chain connecting the indole and amide moieties could also be varied to optimize interactions with a biological target.
Conformational Restriction and Scaffold Hopping Approaches in Drug Design
Conformational restriction is a technique used to lock a flexible molecule into a bioactive conformation, which can lead to increased potency and selectivity. researchgate.net For this compound, this could involve incorporating the butanamide side chain into a cyclic structure to reduce its conformational flexibility. nih.gov Scaffold hopping is another advanced strategy where the core indole structure is replaced by a different, isosteric scaffold that maintains the key pharmacophoric features. nih.govrsc.org This approach can lead to the discovery of novel chemotypes with improved properties, such as better ADME (absorption, distribution, metabolism, and excretion) profiles or novel intellectual property.
Development of Bi-functional or Multi-target Ligands
Designing ligands that can interact with multiple biological targets simultaneously is an emerging paradigm in drug discovery, particularly for complex diseases. nih.gov A bi-functional or multi-target ligand based on the this compound scaffold could be conceptualized by integrating pharmacophoric elements known to interact with other relevant targets. This could involve linking the indole-butanamide moiety to another pharmacophore via a suitable linker, creating a single molecule with a desired polypharmacological profile. nih.gov
Future Research Directions and Emerging Concepts in Indole Butanamide Chemical Biology
Exploration of New Therapeutic Areas and Disease Indications based on Mechanistic Insights
Future research should prioritize elucidating the precise mechanism of action of 4-(5-fluoro-1H-indol-3-yl)butanamide to unlock its full therapeutic potential. Indole (B1671886) derivatives are known to interact with a wide range of biological targets, and identifying the specific pathways modulated by this compound is crucial. mdpi.comnih.gov For instance, some indole-3-butanamide derivatives have shown potential as histone deacetylase (HDAC) inhibitors, suggesting a possible role in cancer therapy. nih.gov
Investigations could focus on the following areas:
Oncology: Given that many indole derivatives exhibit anticancer properties by targeting microtubules, protein kinases, or DNA topoisomerases, it would be valuable to screen this compound against various cancer cell lines. nih.govnih.gov Mechanistic studies could then explore its effects on cell cycle progression, apoptosis, and angiogenesis.
Neurodegenerative Diseases: The structural similarity of the indole nucleus to neurotransmitters like serotonin (B10506) suggests potential applications in neurological disorders. mdpi.com Research could explore the compound's ability to modulate neuroinflammatory pathways or protein aggregation processes implicated in diseases such as Alzheimer's or Parkinson's.
Infectious Diseases: The indole scaffold is a key component of various antiviral, antibacterial, and antifungal agents. jchr.orgnih.gov A related compound, (Z)-1-((5-fluoro-1H-indol-3-yl)methylene)-6-methyl-4-thioxo-4,5-dihydrofuro[3,4-c]pyridin-3(1H)-one, has demonstrated anti-influenza activity. nih.gov Therefore, evaluating this compound for its efficacy against a broad spectrum of pathogens is a logical next step.
Inflammatory Disorders: Indole compounds, including the well-known NSAID indomethacin, have established anti-inflammatory properties. mdpi.com Future studies could investigate the potential of this compound to modulate key inflammatory mediators like cyclooxygenases or cytokines.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Optimization
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and offers significant potential for the optimization of indole-butanamide derivatives. These computational tools can accelerate the identification of novel drug candidates and refine their properties with greater efficiency than traditional methods.
Future applications of AI and ML in this context include:
Predictive Modeling: AI algorithms can be trained on existing data from indole derivatives to predict the biological activity, toxicity, and pharmacokinetic profiles of novel analogues of this compound. This can help prioritize the synthesis of compounds with the highest probability of success.
De Novo Drug Design: Generative AI models can design entirely new indole-butanamide structures with desired properties. These models can explore a vast chemical space to identify novel compounds that may not be conceived through conventional medicinal chemistry approaches.
Structure-Activity Relationship (SAR) Analysis: Machine learning can be used to analyze complex SAR data and identify the key structural features that contribute to the biological activity of this compound. This information can guide the rational design of more potent and selective derivatives.
| Step | AI/ML Application | Objective |
| 1 | Data Curation | Compile a database of known indole derivatives with their biological activities. |
| 2 | Predictive Modeling | Train a machine learning model to predict the activity of new indole-butanamides. |
| 3 | Virtual Screening | Use the trained model to screen a virtual library of this compound analogues. |
| 4 | De Novo Design | Employ generative models to design novel compounds with optimized predicted activity and safety profiles. |
| 5 | Synthesis & Testing | Synthesize and biologically evaluate the most promising candidates identified by AI. |
Investigation of Epigenetic Modulation or Gene Expression Regulation by Indole Derivatives
Epigenetic modifications play a crucial role in gene expression and are increasingly recognized as important therapeutic targets. As previously mentioned, some indole derivatives act as HDAC inhibitors, highlighting the potential of this class of compounds to modulate epigenetic pathways. nih.gov
Future research in this area should focus on:
Screening for Epigenetic Activity: A systematic evaluation of this compound against a panel of epigenetic modifying enzymes, such as histone deacetylases, histone methyltransferases, and DNA methyltransferases, is warranted.
Gene Expression Profiling: Transcriptomic studies, such as RNA sequencing, can be used to determine the global effects of the compound on gene expression in relevant cell models. This can provide insights into the cellular pathways that are modulated and help to identify potential biomarkers of activity.
Chromatin Immunoprecipitation (ChIP) Assays: If the compound is found to target a specific epigenetic enzyme, ChIP assays can be used to confirm its effects on histone modifications or DNA methylation at specific gene promoters.
Development of Advanced In Vitro/In Vivo Research Models for Mechanism Probing
To gain a deeper understanding of the biological effects of this compound, it is essential to move beyond traditional 2D cell culture and animal models. The development and use of more sophisticated research models can provide more physiologically relevant data.
Promising advanced models include:
3D Organoids and Spheroids: These models more accurately mimic the complex microenvironment of tissues and tumors, making them ideal for studying the efficacy of anticancer agents and for assessing potential toxicity. bohrium.com
Organs-on-a-Chip: These microfluidic devices can simulate the function of human organs and can be used to study the pharmacokinetics and pharmacodynamics of a compound in a more controlled and human-relevant system.
Genetically Engineered Mouse Models (GEMMs): For in vivo studies, GEMMs that better recapitulate human diseases can provide more predictive data on the therapeutic efficacy of this compound. nih.gov
Zebrafish Larvae Models: These models offer a high-throughput in vivo platform for assessing toxicity and for studying biological processes such as angiogenesis and neurodevelopment.
Comparative Studies with Other Established Research Compounds and Reference Ligands
To properly contextualize the biological activity of this compound, it is crucial to conduct comparative studies with established research compounds and reference ligands. This will help to determine its relative potency, selectivity, and potential advantages over existing molecules.
Key comparative studies should include:
Head-to-Head Potency and Efficacy Studies: The compound should be tested alongside known inhibitors or activators of the identified biological target to determine its relative potency (e.g., IC50 or EC50 values).
Selectivity Profiling: It is important to assess the selectivity of this compound by screening it against a panel of related and unrelated biological targets. This will help to identify potential off-target effects.
In Vivo Efficacy Comparisons: In relevant animal models of disease, the therapeutic efficacy of the compound should be compared to that of standard-of-care drugs or other well-characterized research compounds. nih.gov
The table below provides a hypothetical example of a comparative study for a potential anticancer application.
| Compound | Target | IC50 (nM) on Target | IC50 (nM) on Cancer Cell Line X | In Vivo Tumor Growth Inhibition (%) |
| This compound | Putative Target Y | To be determined | To be determined | To be determined |
| Reference Compound A | Target Y | 10 | 50 | 60 |
| Standard-of-Care Drug B | Various | N/A | 25 | 75 |
By systematically pursuing these future research directions, the scientific community can fully explore the therapeutic potential of this compound and contribute to the broader understanding of indole-butanamide chemical biology.
Q & A
Q. What safety protocols are critical when handling this compound in the lab?
- Methodological Answer :
- PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods for weighing/purification.
- Spill Management : Neutralize with 10% sodium bicarbonate, followed by adsorption (vermiculite).
- Waste Disposal : Incinerate halogenated waste at >1,000°C to prevent dioxin formation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
